(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride

Description

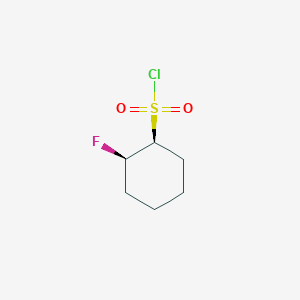

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride is a fluorinated cyclohexane sulfonyl chloride with the molecular formula C₆H₁₀ClFO₂S and a molecular weight of 200.66 g/mol . The compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly for introducing sulfonyl groups into target molecules. The fluorine substituent at the 2-position of the cyclohexane ring introduces unique electronic and steric effects, influencing reactivity and physical properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUHAITTUUZQV-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of (1S,2R)-2-Fluorocyclohexanol with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of flow reactors allows for better temperature control and efficient mixing of reactants, which is crucial for the synthesis of chiral compounds.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Alkenes: Formed by elimination reactions.

Scientific Research Applications

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride has diverse applications in scientific research:

Biology: Employed in the modification of biomolecules to study their structure and function.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles and bases. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The fluorine atom enhances the compound’s stability and influences its reactivity by inductive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclohexane Sulfonyl Chlorides

(1R,2S)-2-Chlorocyclohexane-1-sulfonyl Chloride

This chloro-substituted analog shares the cyclohexane sulfonyl chloride backbone but replaces fluorine with chlorine at the 2-position. Key differences include:

- Molecular Weight: Chlorine (atomic weight ~35.45) increases the molecular weight compared to fluorine (atomic weight ~19.00).

- Steric Effects : The bulkier chlorine atom could hinder access to the sulfonyl chloride group, affecting regioselectivity in reactions.

Non-Halogenated Cyclohexane Sulfonyl Chlorides

Non-halogenated analogs (e.g., cyclohexane sulfonyl chloride) lack the electron-withdrawing halogen substituent. This results in:

- Lower Boiling Points : Due to reduced polarity.

- Higher Reactivity : The absence of electron-withdrawing halogens may increase susceptibility to hydrolysis or nucleophilic attack.

Stereochemical Variants

Racemic vs. Enantiopure Forms

The racemic mixture of (1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride (rac-(1S,2R)) may exhibit different crystallization behavior and solubility compared to enantiopure forms.

Diastereomers

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituent |

|---|---|---|---|---|

| This compound | C₆H₁₀ClFO₂S | 200.66 | 95 | Fluorine (2-position) |

| (1R,2S)-2-Chlorocyclohexane-1-sulfonyl chloride | C₆H₁₀Cl₂O₂S | ~217.11 (estimated) | N/A | Chlorine (2-position) |

| Cyclohexane sulfonyl chloride | C₆H₁₁ClO₂S | 182.72 | N/A | None |

Limitations and Gaps in Evidence

- No direct experimental data (e.g., IR, NMR, melting points) for this compound are provided in the evidence.

- Comparative reactivity or stability studies with chloro- or non-halogenated analogs are absent.

Biological Activity

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and implications for drug development.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into the cyclohexane ring followed by sulfonylation. Various methods have been reported for the preparation of fluorinated sulfonamides, often utilizing fluorinating agents such as sulfur tetrafluoride or through enzymatic pathways involving fluorinases .

Antitumor Activity

Research has indicated that derivatives of sulfonyl chlorides exhibit significant antitumor properties. For instance, studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. A notable example is the derivative 7j, which demonstrated IC50 values of 0.17 µM against A549 cells and 0.05 µM against MDA-MB-231 cells . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7j | A549 | 0.17 |

| 7j | MDA-MB-231 | 0.05 |

| 7j | HeLa | 0.07 |

The biological activity of this compound is believed to be mediated through several pathways:

- Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can arrest cancer cells in the G2/M phase, similar to known chemotherapeutic agents like Combretastatin A4 .

- Induction of Apoptosis : Treatment with these compounds has resulted in increased apoptosis in cancer cell lines at varying concentrations, indicating a dose-dependent effect on cell viability .

Study on Metabolic Stability

A study focused on the metabolic stability of fluorinated compounds, including this compound, utilized Cunninghamella elegans as a model organism. This research highlighted that increasing fluorination generally enhances metabolic stability against cytochrome P450 enzymes, which are crucial for drug metabolism .

Enantioselectivity and Biological Implications

The enantiomeric forms of this compound have been studied for their differing biological activities. The enantiomeric purity can significantly influence the pharmacodynamics and pharmacokinetics of the compound, making it essential to evaluate both forms in drug development contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.